

Application Notes and Protocols: JR14a in Neuroinflammation Research Models

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Compound of Interest

Compound Name: JR14a

Cat. No.: B1192972

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These application notes provide a comprehensive overview of the use of **JR14a**, a potent and selective antagonist of the complement component 3a receptor (C3aR), in preclinical models of neuroinflammation. Detailed protocols for key experiments are provided to facilitate the investigation of **JR14a**'s therapeutic potential in neurological diseases with an inflammatory component.

Introduction

Neuroinflammation is a critical contributor to the pathogenesis of various neurological disorders, including stroke, Alzheimer's disease, and traumatic brain injury. The complement system, a key component of the innate immune response, has been implicated in driving detrimental inflammatory cascades in the central nervous system (CNS). The C3a/C3aR signaling axis plays a significant role in mediating these inflammatory responses. **JR14a**, as a C3aR antagonist, offers a promising therapeutic strategy by mitigating neuroinflammation and its damaging consequences.

Mechanism of Action

JR14a is a small molecule thiophene antagonist that exhibits high selectivity for the human C3a receptor over the C5a receptor. By blocking the binding of C3a to C3aR, **JR14a** effectively

inhibits the downstream signaling pathways that lead to neuroinflammation. This includes the attenuation of microglial activation, reduced infiltration of neutrophils, and decreased production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-6 (IL-6). The inhibition of the C3a/C3aR axis by **JR14a** has been shown to downregulate the phosphorylation of p65, a key subunit of the NF- κ B transcription factor, which is pivotal in the inflammatory response.

Data Presentation

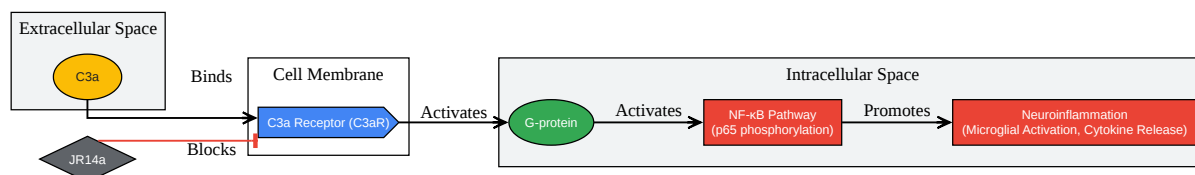
Table 1: In Vitro Efficacy of **JR14a**

Assay	Cell Type	Treatment	JR14a Concentration	Outcome	Reference
Intracellular Ca ²⁺ Release	Human Monocyte-Derived Macrophages	C3a-induced	IC ₅₀ : 10 nM	Inhibition of Ca ²⁺ release	
β -Hexosaminidase Secretion	Human LAD2 Mast Cells	C3a-induced	IC ₅₀ : 8 nM	Inhibition of degranulation	
Cell Viability (MTT Assay)	Mouse Primary Cortical Neurons and Endothelial Cells	Oxygen-Glucose Deprivation (OGD)	Not specified	Reduced cell death	
Cytokine Production (ELISA)	Mouse Primary Brain Endothelial Cells	OGD/Reperfusion	Not specified	Reduced TNF- α and IL-6	

Table 2: In Vivo Efficacy of **JR14a** in a Mouse Model of Cerebral Ischemia-Reperfusion Injury (MCAO)

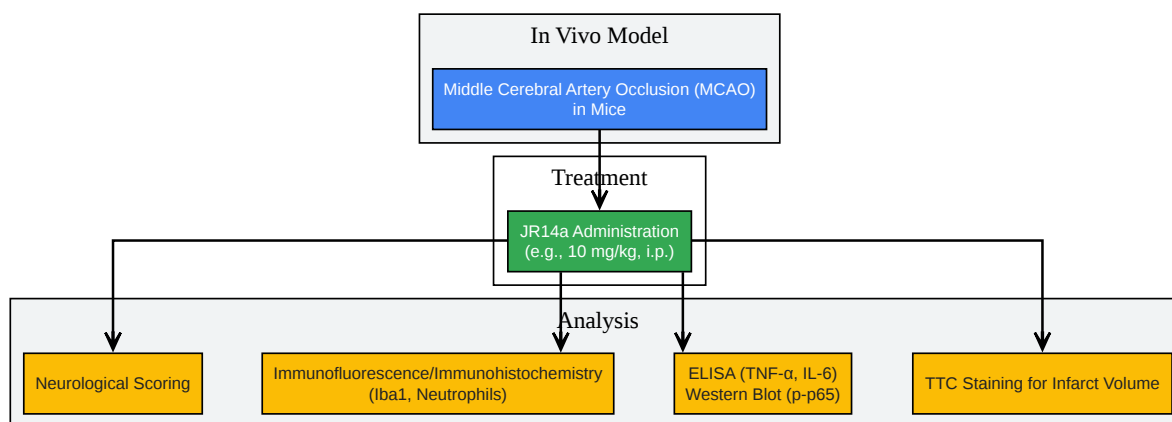
Parameter	Treatment Group	Dosage and Administration	Outcome	Reference
Infarct Volume	JR14a	10 mg/kg, intraperitoneal, 1-hour post-MCAO	Significantly reduced	
Neurological Deficit Score	JR14a	10 mg/kg, intraperitoneal, 1-hour post-MCAO	Significantly improved	
Microglial Activation	JR14a	10 mg/kg, intraperitoneal, 1-hour post-MCAO	Attenuated	
Neutrophil Infiltration	JR14a	10 mg/kg, intraperitoneal, 1-hour post-MCAO	Attenuated	
C3aR Expression	JR14a	Not specified	Downregulated	
TNF- α and IL-6 Levels	JR14a	Not specified	Downregulated	
p-p65 Phosphorylation	JR14a	Not specified	Downregulated	

Mandatory Visualizations



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Caption: Mechanism of action of **JR14a** in inhibiting neuroinflammation.



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